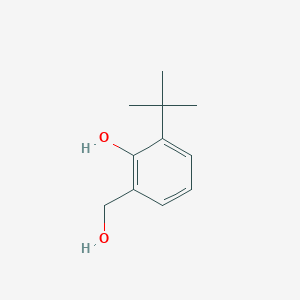

2-t-Butyl-6-hydroxymethylphenol

Description

2-t-Butyl-6-hydroxymethylphenol is a phenolic derivative characterized by a benzene ring substituted with a tert-butyl group at the 2-position and a hydroxymethyl group (-CH₂OH) at the 6-position. Such compounds are often studied for applications in polymer stabilization, antioxidants, or synthetic intermediates.

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-tert-butyl-6-(hydroxymethyl)phenol |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-6,12-13H,7H2,1-3H3 |

InChI Key |

UDYKMWXGKFAAIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1O)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights three compounds with partial structural or functional similarities to 2-t-Butyl-6-hydroxymethylphenol. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison

*Note: LogP for 4-tert-Butylphenol is estimated based on analogous tert-butyl-substituted phenols.

Key Findings from Comparative Analysis

The hydroxymethyl group (-CH₂OH) in and the target compound enhances polarity and hydrogen-bonding capacity, unlike simple alkyl-substituted phenols (e.g., ). This may increase solubility in polar solvents .

Acidity and Solubility Phenolic -OH groups (as in 4-tert-Butylphenol ) typically exhibit pKa values ~10, while hydroxymethyl groups (as in ) have higher pKa (~14–15), making the latter less acidic. This difference could influence applications in catalysis or stabilization . The tert-butyl group in 4-tert-Butylphenol increases hydrophobicity (higher LogP ~3.0), whereas hydroxymethyl substitution (as in the target compound) may lower LogP, balancing lipophilicity and solubility.

Thermal Stability Linear alkyl-substituted phenols (e.g., ) generally exhibit lower thermal stability due to weaker steric protection of the aromatic ring. In contrast, tert-butyl groups (as in the target compound) improve thermal resistance by shielding reactive sites .

Preparation Methods

Reaction Conditions and Mechanism

The most widely documented synthesis involves reacting 2,4-di-tert-butylphenol with paraformaldehyde in methanol under basic catalysis. Wang et al. (2014) optimized this method by dissolving 2,4-di-tert-butylphenol (5 g, 0.024 mol) and lithium hydroxide monohydrate (LiOH·H₂O, 0.083 g, 0.002 mol) in methanol, followed by adding paraformaldehyde (4.50 g, 0.15 mol) suspended in methanol. The mixture was refluxed for 24 hours, yielding 2,4-di-tert-butyl-6-hydroxymethylphenol as a white powder (2.3 g, 40%) after purification via diethyl ether extraction and recrystallization from n-hexane.

The reaction proceeds through electrophilic aromatic substitution, where formaldehyde acts as the hydroxymethylating agent. Lithium hydroxide facilitates deprotonation of the phenolic hydroxyl group, enhancing the nucleophilicity of the aromatic ring. The paraformaldehyde slowly releases formaldehyde in situ, which reacts at the ortho position relative to the hydroxyl group, favored by the steric and electronic effects of the tert-butyl substituents.

Purification and Characterization

Post-synthesis purification involves washing the organic layer with water to remove residual LiOH and methanol, followed by drying with magnesium sulfate. Recrystallization from n-hexane yields colorless needle-like crystals suitable for X-ray diffraction analysis. Nuclear magnetic resonance (NMR) data confirm the structure:

-

¹H NMR (CDCl₃, 400 MHz) : δ 7.55 (s, 1H, aromatic), 4.72 (s, 2H, CH₂OH), 1.42 (s, 18H, tert-butyl).

The crystalline structure reveals an intramolecular hydrogen bond between the phenolic oxygen (O1) and the hydroxymethyl group (O2), forming a six-membered ring in a half-chair conformation. This interaction stabilizes the molecular geometry, as evidenced by bond angles (C6–C15–O2 = 111.99°) and bond lengths (phenolic C–O = 1.3820 Å, alcoholic C–O = 1.447 Å).

Precursor Synthesis: Alkylation of Phenol

Synthesis of 2,6-Di-tert-butylphenol

A critical precursor for derivatives like 2-tert-butyl-6-hydroxymethylphenol is 2,6-di-tert-butylphenol, synthesized via alkylation of phenol with isobutylene. US Patent 4,113,976 details a method using phenyloxyorthotertbutylphenoxyhydroaluminum acid as a catalyst. Phenol and catalyst are heated to 100–110°C under atmospheric pressure, with isobutylene introduced over 8 hours. Vacuum rectification and recrystallization from aliphatic hydrocarbons yield 80.1% pure product.

Table 1: Alkylation Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Phenyloxyorthotertbutylphenoxyhydroaluminum acid |

| Temperature | 100–110°C |

| Pressure | Atmospheric |

| Yield | 80.1% |

This method avoids high-pressure equipment, simplifying scalability. The catalyst’s selectivity for ortho alkylation minimizes byproducts like 2,4-di-tert-butylphenol.

Alternative Pathways: Mannich Reaction and Hydrogenolysis

Q & A

Basic Research Questions

Q. How can researchers design experiments to assess the environmental toxicity of 2-*-butyl-6-hydroxymethylphenol?

- Methodological Answer : Follow OECD guidelines for aquatic toxicity testing, such as prolonged exposure studies in Daphnia magna or algal growth inhibition assays. Prioritize measuring endpoints like EC50 (half-maximal effective concentration) and NOEC (no observed effect concentration). Cross-reference classifications from structurally analogous compounds, such as tert-butylphenyl diphenyl phosphate (Aquatic Chronic 1/3 classifications) . Validate results using standardized protocols from regulatory bodies (e.g., EINECS or EPA).

Q. What analytical techniques are suitable for quantifying 2-*-butyl-6-hydroxymethylphenol in complex matrices?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 280 nm) for purity assessment, referencing retention times against certified standards. For trace analysis, employ LC-MS/MS with electrospray ionization in negative mode. Validate methods using spiked recovery experiments in environmental or biological samples (e.g., soil, plasma) .

Q. How can synthetic routes for 2-*-butyl-6-hydroxymethylphenol be optimized for yield and scalability?

- Methodological Answer : Explore Friedel-Crafts alkylation of phenol derivatives with tert-butyl groups under acidic catalysis (e.g., H2SO4 or AlCl3). Monitor reaction progress via TLC and optimize parameters like temperature (80–120°C) and stoichiometry. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients. Compare yields with literature data for analogous phenols (e.g., 2-ethyl-6-methoxyphenol) .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of 2-*-butyl-6-hydroxymethylphenol?

- Methodological Answer : Perform density functional theory (DFT) calculations to estimate logP (lipophilicity), pKa, and solubility. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets. Validate predictions against experimental data from PubChem or crystallographic studies (e.g., bond angles, torsion energies) .

Q. What strategies resolve contradictions in toxicity data for structurally related phenolic compounds?

- Methodological Answer : Conduct meta-analyses of existing studies (e.g., Brooke et al. 2009 vs. Akzo Nobel data) to identify confounding variables (e.g., impurity profiles, assay conditions). Use statistical tools like ANOVA to assess inter-laboratory variability. Replicate conflicting experiments under controlled conditions (e.g., ISO-certified labs) .

Q. How can 2-*-butyl-6-hydroxymethylphenol be applied in coordination chemistry or catalysis?

- Methodological Answer : Synthesize metal complexes (e.g., Cu(II) or Fe(III)) by refluxing the phenol with metal salts in ethanol. Characterize via UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry. Test catalytic efficiency in oxidation reactions (e.g., cyclohexane to adipic acid) and compare turnover numbers (TON) with other phenolic ligands .

Q. What methodologies quantify binding affinity between 2-*-butyl-6-hydroxymethylphenol and biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd). For enzyme inhibition studies, employ kinetic assays (e.g., Michaelis-Menten plots with varying inhibitor concentrations). Cross-validate with molecular docking simulations using AutoDock Vina .

Data Interpretation and Reproducibility

Q. How should researchers address variability in environmental persistence data for phenolic derivatives?

- Methodological Answer : Conduct accelerated degradation studies under UV light or microbial exposure (OECD 301B). Measure half-lives (t1/2) and correlate with substituent effects (e.g., tert-butyl groups enhance steric hindrance). Compare results with structurally similar compounds like 4-sec-butyl-2,6-di-tert-butylphenol to identify trends .

Q. What protocols ensure reproducibility in stereospecific synthesis of phenolic analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.